molecular formula C25H28FN5OS B14964000 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No.: B14964000
M. Wt: 465.6 g/mol
InChI Key: IIDWUKKGDSFEKK-UHFFFAOYSA-N
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Description

“2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE” is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrimidine, and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorophenylpiperazine and 4-chloropyrimidine. These intermediates are then subjected to nucleophilic substitution, coupling reactions, and thiolation to form the final product. Reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its fluorophenyl and piperazine groups suggest it could have activity as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, “2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE” could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their activity as anti-inflammatory, anti-cancer, or anti-viral agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE” include other piperazine derivatives, pyrimidine-based compounds, and fluorophenyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacokinetic properties.

Properties

Molecular Formula

C25H28FN5OS

Molecular Weight

465.6 g/mol

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H28FN5OS/c1-17-12-18(2)25(19(3)13-17)29-23(32)15-33-24-14-22(27-16-28-24)31-10-8-30(9-11-31)21-7-5-4-6-20(21)26/h4-7,12-14,16H,8-11,15H2,1-3H3,(H,29,32)

InChI Key

IIDWUKKGDSFEKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F)C

Origin of Product

United States

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